![molecular formula C12H8ClN3O2 B14166437 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde CAS No. 848061-61-0](/img/structure/B14166437.png)
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a pyrimidine ring fused to an indole moiety, with a chloro substituent at the 4-position, a methoxy group at the 9-position, and an aldehyde group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde typically involves the construction of the pyrimidoindole core followed by the introduction of the chloro, methoxy, and aldehyde substituents. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core. Subsequent functionalization steps introduce the chloro, methoxy, and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carboxylic acid.
Reduction: 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, methoxy, and aldehyde groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-methanol
- 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carboxylic acid
Uniqueness
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6-position, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
848061-61-0 |
|---|---|
Molekularformel |
C12H8ClN3O2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-7-3-2-6(4-17)9-8(7)10-11(16-9)12(13)15-5-14-10/h2-5,16H,1H3 |
InChI-Schlüssel |
SIEPOYWQQJXHMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C=O)NC3=C2N=CN=C3Cl |
Löslichkeit |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
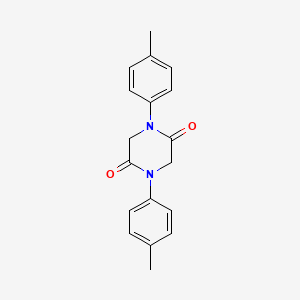
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
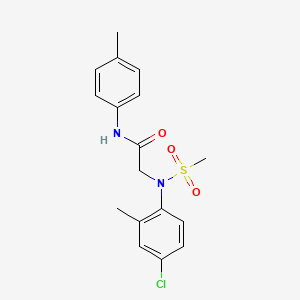
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
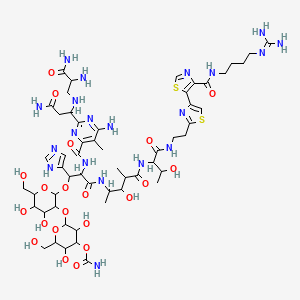

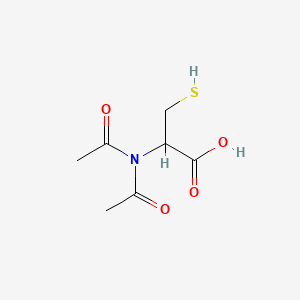
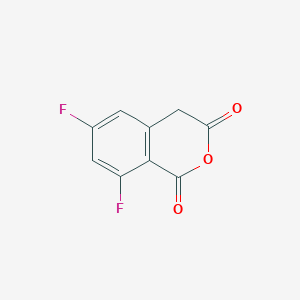
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)


